molecular formula C18H21N5O2S B2550778 N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-82-1

N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2550778
CAS No.: 1040652-82-1
M. Wt: 371.46
InChI Key: KZORKQAOYRICTE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-b]pyridazine core. This compound is characterized by a 3-ethylphenyl group attached via an acetamide linkage and a propan-2-ylsulfanyl substituent at the 6-position of the triazolo-pyridazine ring.

For example, outlines the use of hydrazine hydrate (N2H4·H2O) and carbon disulfide (CS2) for constructing 1,3,4-oxadiazole and thiazole rings, which could be adapted for triazolo-pyridazine synthesis .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-4-13-6-5-7-14(10-13)19-16(24)11-22-18(25)23-15(20-22)8-9-17(21-23)26-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZORKQAOYRICTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H27N5O2S2C_{22}H_{27}N_5O_2S_2. It features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds featuring triazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of such compounds have shown promising results in inhibiting the proliferation of cancer cell lines. In one study, the synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Antioxidant Properties

The antioxidant potential of compounds similar to this compound has been explored in various studies. For example, thieno[2,3-c]pyrazole derivatives exhibited protective effects against oxidative stress in fish erythrocytes when exposed to toxic substances like 4-nonylphenol . This suggests that similar mechanisms may be present in our compound of interest.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. Studies have shown that certain triazole and pyridazine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of the target compound. The synthesis involved multiple steps including the formation of key intermediates through reactions such as Michael addition and nucleophilic substitutions. The resulting compounds were evaluated for their biological activities using standard assays against cancer cell lines and microbial strains.

CompoundIC50 (µg/mL)Activity Type
Compound A1.9Anticancer
Compound B7.52Anticancer
Compound C0.6Antimicrobial

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors in cancer pathways.
  • Antioxidant Mechanisms : Compounds may scavenge free radicals or enhance cellular antioxidant defenses.
  • Disruption of Cellular Processes : By interfering with DNA synthesis or repair mechanisms in bacteria and cancer cells.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibit significant antitumor properties. Key studies have demonstrated that these compounds can inhibit critical kinases involved in cancer cell proliferation.

Mechanism of Action : The compound is believed to target pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.

Inhibitory Potency : Derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes.

Molecular Docking Studies : Computational docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting that further optimization could enhance its efficacy as an anti-inflammatory agent .

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step synthetic pathways. Each step requires careful control of reaction conditions to ensure high yields and purity. The ability to create derivatives through modifications can lead to altered biological properties or enhanced therapeutic efficacy .

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study involving various derivatives of triazolo-pyridazine compounds reported significant antitumor activity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
  • Inflammatory Response Evaluation : In another study focusing on inflammatory diseases, the compound demonstrated potential as a 5-lipoxygenase inhibitor through molecular docking simulations. The results suggested promising avenues for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

  • Key Differences :
    • Substituent on Triazolo-Pyridazine : Methyl group at the 3-position vs. the 3-oxo group in the target compound.
    • Phenyl Group : 4-Ethoxyphenyl vs. 3-ethylphenyl in the target compound.

N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0)

  • Key Differences: Lack of Sulfanyl Group: No propan-2-ylsulfanyl substituent at the 6-position. Simpler Acetamide: Unsubstituted phenyl group vs. 3-ethylphenyl.

Heterocyclic Systems with Varied Cores

Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS 97055-45-3)

  • Core Structure : Isothiazolo[5,4-b]pyridine vs. triazolo[4,3-b]pyridazine.
  • Functional Groups : Ethyl ester and dimethyl groups vs. acetamide and sulfanyl substituents.
  • Implications : The isothiazolo core may confer distinct electronic properties, influencing redox reactivity and metabolic stability .

2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 869067-59-4)

  • Core Structure : 1,2,4-Triazin-5-one vs. triazolo-pyridazine.
  • Substituents: 4-Methylphenyl and amino groups vs. 3-ethylphenyl and propan-2-ylsulfanyl.
  • Implications: The triazinone core’s electron-deficient nature may enhance interactions with polar biological targets, while the amino group could facilitate hydrogen bonding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Molecular Weight (g/mol) Key Substituents
Target Compound Triazolo[4,3-b]pyridazine Not provided 3-Ethylphenyl, propan-2-ylsulfanyl
891117-12-7 Triazolo[4,3-b]pyridazine ~382.4 (estimated) 4-Ethoxyphenyl, 3-methyl
97055-45-3 Isothiazolo[5,4-b]pyridine 266.32 Ethyl ester, 4,6-dimethyl
869067-59-4 1,2,4-Triazin-5-one ~295.3 (estimated) 4-Methylphenyl, amino

Research Implications and Limitations

  • Synthetic Challenges : The propan-2-ylsulfanyl group’s introduction may require optimized thiourea intermediates or thiol-ene reactions, as inferred from .
  • Safety Considerations : Compounds like CAS 97055-45-3 highlight the need for rigorous hazard assessments, particularly for sulfanyl-containing derivatives .

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